![molecular formula C9H16ClN3O B1448558 2-(5-Methyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride CAS No. 1461713-65-4](/img/structure/B1448558.png)
2-(5-Methyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride
Overview
Description
2-(5-Methyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride, also known as 5-methyl-1,2,4-oxadiazol-3-ylazepane hydrochloride, is a synthetic compound used in research and laboratory experiments. It is a derivative of oxadiazole, a five-membered heterocyclic compound that is found in a variety of natural and synthetic products. This compound has been studied extensively for its potential therapeutic and pharmacological applications.
Scientific Research Applications
Synthesis and Chemical Reactivity
The compound 2-(5-Methyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride has been a subject of interest due to its unique chemical structure, particularly its involvement in the synthesis of 1,2,4-oxadiazole derivatives. These derivatives play a significant role in various chemical reactions and have potential applications in different fields. For instance, the reactivity of BNFF (a related compound) with O- and N-nucleophiles allows for the transformation into two types of 1,2,5-oxadiazole derivatives. This reactivity opens pathways to a new heterocyclic system comprised of an azepine ring annelated with three 1,2,5-oxadiazole rings, presenting potential for further exploration in chemical synthesis (Stepanov et al., 2012).
Applications in Explosives and Energetic Materials
The synthesis and characterization of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives indicate their potential use as insensitive energetic materials. The compounds synthesized possess a combination of 1,2,5- and 1,2,4-oxadiazole rings and are characterized by their moderate thermal stabilities and insensitivity towards impact and friction. Their detonation performance suggests that these materials could be superior to traditional explosives like TNT, marking a significant contribution to the field of energetic materials (Yu et al., 2017).
Potential in Drug Synthesis and Biochemical Applications
While the focus is on non-drug-related applications, it's worth noting that derivatives of 1,2,4-oxadiazoles, which are structurally related to this compound, have shown antimicrobial activities. This indicates a broader potential for such compounds in biochemical applications, particularly in developing substances that inhibit the growth of microorganisms (Sindhu et al., 2013).
properties
IUPAC Name |
3-(azepan-2-yl)-5-methyl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-7-11-9(12-13-7)8-5-3-2-4-6-10-8;/h8,10H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEHDWQEZIPFHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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